2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound is a 1,8-naphthalimide derivative featuring a piperazine ring substituted with a 4-chlorobenzoyl group. Its molecular formula is C₂₅H₂₂ClN₃O₃, with a molecular weight of 447.91 g/mol and CAS number 304643-41-2 . The compound’s density is predicted to be 1.366 g/cm³, with a boiling point of 662.5±55.0°C and a pKa of 6.27±0.10, reflecting moderate basicity .
Properties
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c26-19-9-7-18(8-10-19)23(30)28-14-11-27(12-15-28)13-16-29-24(31)20-5-1-3-17-4-2-6-21(22(17)20)25(29)32/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPLVZNJMYDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, thereby initiating a biochemical response.
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biochemical Analysis
Biochemical Properties
It is known to be a potent and selective D4 dopamine receptor ligand. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.
Cellular Effects
Given its role as a D4 dopamine receptor ligand, it is likely to influence cell function by modulating dopamine signaling pathways. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a D4 dopamine receptor ligand, it is likely to bind to the D4 dopamine receptor, potentially leading to changes in gene expression and cellular signaling
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in animal models.
Metabolic Pathways
The metabolic pathways involving 2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are not well characterized. Given its role as a D4 dopamine receptor ligand, it may be involved in dopamine metabolism.
Transport and Distribution
It is likely to be transported and distributed in a manner similar to other D4 dopamine receptor ligands.
Biological Activity
The compound 2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , often referred to as 4f , is a bioactive molecule that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, particularly the dopamine receptor pathways, and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of 4f is , with a molecular weight of approximately 447.9 g/mol. The structure features a benzo[de]isoquinoline core linked to a piperazine moiety, which plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O3 |
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | 2-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Acetylcholinesterase Inhibition
Recent studies have evaluated the acetylcholinesterase inhibitory effects of this compound. It was found to exhibit significant inhibition, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The study reported an IC50 value indicating effective inhibition compared to standard drugs used in similar assays .
Dopamine Receptor Affinity
4f has been identified as a potent and selective ligand for the D4 dopamine receptor. This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). The binding affinity and selectivity towards the D4 receptor were assessed through various biochemical assays, demonstrating its capability to modulate dopamine signaling pathways effectively.
The mechanism by which 4f exerts its biological effects primarily involves binding to the D4 dopamine receptor. This binding can lead to alterations in intracellular signaling cascades, influencing gene expression and neuronal activity. The compound's structure allows it to interact favorably with the receptor's binding site, enhancing its pharmacological profile.
Neuropharmacological Studies
In vivo studies involving animal models have shown that administration of 4f leads to observable changes in behavior indicative of altered dopaminergic activity. These studies typically assess locomotor activity and cognitive function, providing insights into the compound's potential therapeutic benefits.
Cytotoxicity and Antimicrobial Activity
Further investigations have explored the cytotoxicity of 4f against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxic effects, making it a candidate for further development in cancer therapeutics. Additionally, antimicrobial assays have revealed moderate activity against certain bacterial strains, suggesting a broader spectrum of biological activity beyond neuropharmacology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Naphthalimide Derivatives
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 325694-89-1)
- Molecular Formula : C₂₄H₂₂ClN₃O₄S
- Molecular Weight : 483.97 g/mol
- Key Differences: Replaces the chlorobenzoyl group with a sulfonyl moiety. This may alter solubility and receptor-binding kinetics compared to the target compound .
Piperazine-Linked Arylsulfonyl Derivatives (SA1–SA7)
- Synthesis: Derived from intermediate 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, modified with arylsulfonyl groups .
Substituted Benzylideneamino Derivatives
- Examples: Compounds 5a–c (hydroxy, dimethylamino, and diphenylamine substituents) .
- Optical Properties: Dimethylamino-substituted derivatives (e.g., 5b) exhibit fluorescence enhancement in acidic environments due to protonation, making them suitable as lysosomal probes. In contrast, the target compound’s chlorobenzoyl group lacks pH-sensitive fluorescence, limiting its utility in bioimaging .
- Nonlinear Optical (NLO) Activity: Electron-donating groups (e.g., dimethylamino) enhance NLO responses, whereas the electron-withdrawing chlorobenzoyl group in the target compound may reduce hyperpolarizability .
Piperazine Derivatives with Heterocyclic Substituents
- 2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 326881-90-7) Molecular Formula: C₂₆H₂₄FN₃O₃ Molecular Weight: 445.49 g/mol Key Differences: Incorporates a fluorophenyl group, which increases electronegativity and metabolic stability. The fluorine atom may enhance binding to aromatic receptors via halogen bonding .
Antimicrobial Activity
- Benzylideneamino-Thiazolidinone Derivatives: Compounds 97a and 99b showed equipotent activity against E. coli compared to standard drugs .
- Chlorobenzoyl Analogs : The 4-chlorobenzoyl group in the target compound may improve activity against Gram-positive bacteria due to increased lipophilicity, though direct data are lacking .
Physicochemical Properties
Key Research Findings
Electronic Effects : Electron-withdrawing groups (e.g., chlorobenzoyl, sulfonyl) reduce piperazine basicity, impacting interactions with biological targets .
Biological Applications: Dimethylamino-substituted naphthalimides are superior for bioimaging, while chlorobenzoyl derivatives may favor antimicrobial or anticancer applications due to enhanced lipophilicity .
Synthetic Flexibility : Piperazine-linked naphthalimides allow modular substitutions, enabling tuning of electronic and steric properties for specific applications .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
